(6-Bromo-5-fluoropyridin-3-YL)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-fluoropyridin-3-YL)methanamine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 3-pyridinemethanamine with bromine and fluorine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-fluoropyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
(6-Bromo-5-fluoropyridin-3-YL)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-5-fluoropyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Fluoropyridin-3-YL)methanamine: Similar structure but lacks the bromine atom.
(6-Bromopyridin-3-YL)methanamine: Similar structure but lacks the fluorine atom.
Uniqueness
(6-Bromo-5-fluoropyridin-3-YL)methanamine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution allows for a broader range of reactions and applications compared to its analogs .
Properties
Molecular Formula |
C6H6BrFN2 |
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Molecular Weight |
205.03 g/mol |
IUPAC Name |
(6-bromo-5-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H,2,9H2 |
InChI Key |
RHTYKMDQYZWTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)CN |
Origin of Product |
United States |
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